Methyl 1-ethoxyaziridine-2-carboxylate
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Overview
Description
Methyl 1-ethoxyaziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their high strain energy, which makes them highly reactive and useful in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-ethoxyaziridine-2-carboxylate typically involves the reaction of aziridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired aziridine derivative .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-ethoxyaziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of a wide range of products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Substitution Reactions: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products: The major products formed from these reactions include various substituted aziridines, open-chain amines, and other nitrogen-containing heterocycles .
Scientific Research Applications
Methyl 1-ethoxyaziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The primary mechanism of action of methyl 1-ethoxyaziridine-2-carboxylate involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, making it highly reactive towards nucleophiles. The compound can alkylate various nucleophilic sites in biological molecules, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
- Methyl aziridine-2-carboxylate
- Ethyl aziridine-2-carboxylate
- Aziridine-2-carboxamide
Comparison: Methyl 1-ethoxyaziridine-2-carboxylate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other aziridine derivatives. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 1-ethoxyaziridine-2-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-3-10-7-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 |
InChI Key |
YHCUHWNIXLHRAY-UHFFFAOYSA-N |
Canonical SMILES |
CCON1CC1C(=O)OC |
Origin of Product |
United States |
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